molecular formula C10H10ClNO2S B12637787 Methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride

Methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride

Cat. No.: B12637787
M. Wt: 243.71 g/mol
InChI Key: SFDREXXEEPJXAE-UHFFFAOYSA-N
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Description

Methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride is a compound belonging to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The presence of the benzo[b]thiophene ring system imparts unique properties to the compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-fluoro-5-(trifluoromethyl)benzonitrile with methyl thioglycolate in the presence of triethylamine. This reaction is carried out under microwave-assisted conditions, resulting in the formation of the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous due to its efficiency and reduced reaction times. Additionally, the purification of the compound is achieved through standard techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to induce apoptosis and cell cycle arrest in cancer cells by interacting with key proteins and enzymes involved in cell proliferation . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison: Methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride is unique due to the presence of the amino group at the 5-position, which imparts distinct chemical and biological properties Compared to its analogs, such as methyl 6-aminobenzo[b]thiophene-2-carboxylate, the position of the amino group can significantly influence the compound’s reactivity and biological activity

Properties

Molecular Formula

C10H10ClNO2S

Molecular Weight

243.71 g/mol

IUPAC Name

methyl 5-amino-1-benzothiophene-2-carboxylate;hydrochloride

InChI

InChI=1S/C10H9NO2S.ClH/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9;/h2-5H,11H2,1H3;1H

InChI Key

SFDREXXEEPJXAE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=CC(=C2)N.Cl

Origin of Product

United States

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